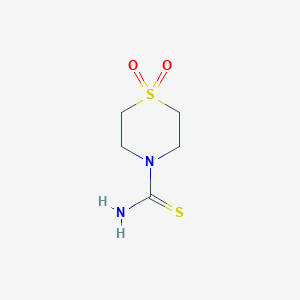

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide

CAS No.: 21428-88-6

Cat. No.: VC2914315

Molecular Formula: C5H10N2O2S2

Molecular Weight: 194.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21428-88-6 |

|---|---|

| Molecular Formula | C5H10N2O2S2 |

| Molecular Weight | 194.3 g/mol |

| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbothioamide |

| Standard InChI | InChI=1S/C5H10N2O2S2/c6-5(10)7-1-3-11(8,9)4-2-7/h1-4H2,(H2,6,10) |

| Standard InChI Key | BPQWFNIJRQEEFH-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCN1C(=S)N |

| Canonical SMILES | C1CS(=O)(=O)CCN1C(=S)N |

Introduction

Chemical Identity and Properties

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide represents a specialized chemical entity characterized by a thiomorpholine ring bearing a carbothioamide functional group. Its distinctive structure contributes to unique chemical behavior and potential applications in various scientific fields.

Basic Identification Parameters

The compound is officially identified through several standardized chemical identifiers and properties, as detailed in Table 1 below:

Table 1: Chemical Identification Parameters of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide

| Property | Value |

|---|---|

| CAS Registry Number | 21428-88-6 |

| Molecular Formula | C5H10N2O2S2 |

| Molecular Weight | 194.3 g/mol |

| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbothioamide |

| Standard InChI | InChI=1S/C5H10N2O2S2/c6-5(10)7-1-3-11(8,9)4-2-7/h1-4H2,(H2,6,10) |

| Standard InChIKey | BPQWFNIJRQEEFH-UHFFFAOYSA-N |

| SMILES Notation | C1CS(=O)(=O)CCN1C(=S)N |

| PubChem Compound ID | 43581571 |

Physical and Chemical Properties

This compound exhibits distinct physical properties that affect its handling, storage, and application in laboratory settings:

Table 2: Physical Properties of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide

| Property | Value |

|---|---|

| Physical Appearance | Powder |

| Melting Point | 228-229°C |

| Solubility | Soluble in polar organic solvents |

| Stability | Stable under standard conditions |

| Color | White to off-white |

| Recommended Storage | Room temperature |

| Commercial Purity | ≥95% |

Structural Characteristics

Molecular Structure

The molecular structure of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide features a six-membered thiomorpholine ring system with a dioxo (SO2) group at position 1 and a carbothioamide (C(=S)NH2) substituent attached to the nitrogen at position 4. This arrangement creates a molecule with significant polarity and potential for hydrogen bonding interactions.

Functional Groups and Reactivity

The compound possesses two key functional groups that determine its chemical behavior:

-

Sulfone Group (SO2): This highly oxidized sulfur center creates a region of electron deficiency within the molecule, influencing its reactivity in nucleophilic substitution reactions.

-

Carbothioamide Group (C(=S)NH2): This functional group contains both a thiocarbonyl (C=S) and an amine (NH2) component, making it suitable for various chemical transformations and providing a site for hydrogen bonding interactions.

The presence of these functional groups enables 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide to participate in diverse chemical reactions, including nucleophilic substitutions, condensations, and coordination with metal ions.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P337+P313 | If eye irritation persists: Get medical advice/attention |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

Applications in Research and Development

Synthetic Building Block

The functionalized thiomorpholine structure makes 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide valuable as a building block in organic synthesis. It can serve as:

-

A scaffold for constructing more complex heterocyclic systems

-

An intermediate in the synthesis of bioactive compounds

-

A precursor for diverse thiomorpholine derivatives with modified properties

Analytical Characterization

Spectroscopic Properties

The identification and purity assessment of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide can be accomplished through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic signals for the thiomorpholine ring protons and the NH2 protons of the carbothioamide group

-

13C NMR would reveal distinctive signals for the thiocarbonyl carbon (C=S) and the carbon atoms in the thiomorpholine ring

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the sulfone group (S=O stretching at approximately 1300-1350 cm-1)

-

Distinctive bands for the carbothioamide group (C=S stretching at approximately 1100-1200 cm-1)

-

N-H stretching bands from the primary amine in the 3300-3500 cm-1 region

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z corresponding to the molecular weight (194.3)

-

Characteristic fragmentation pattern reflecting the thiomorpholine ring and carbothioamide structural elements

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as a valuable tool for assessing the purity of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide. Commercial samples typically exhibit purity levels of ≥95% , suitable for most research applications.

Structure-Activity Relationships and Chemical Reactivity

Structure-Activity Considerations

The biological activity of compounds containing the thiomorpholine scaffold and carbothioamide functionality appears to be influenced by several structural features:

-

Oxidation State of Sulfur: The dioxo group at the sulfur position alters the electronic properties of the thiomorpholine ring, potentially affecting its interaction with biological targets.

-

Carbothioamide Group: This functional group provides hydrogen bond donor and acceptor sites, which are crucial for interaction with biological receptors and enzymes.

-

Conformational Flexibility: The six-membered thiomorpholine ring typically adopts a chair conformation, providing a specific three-dimensional arrangement of functional groups that can influence binding to biological targets.

Studies on related compounds suggest that the combination of these structural elements contributes to their biological activity. For example, pyrazole-linked pyrazoline derivatives with carbothioamide tails have demonstrated EGFR kinase inhibitory activity and anti-proliferative effects against cancer cell lines .

Future Research Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide:

-

Comprehensive Biological Activity Profiling: Systematic evaluation of its activity against various biological targets and cellular systems could uncover novel applications.

-

Optimization of Synthetic Routes: Development of more efficient and scalable synthetic methodologies would enhance accessibility for research.

-

Structural Modifications: Exploration of structural analogs with modified substituents could yield compounds with enhanced properties or novel activities.

-

Mechanism of Action Studies: For any identified biological activities, detailed studies on the mechanism of action would provide valuable insights for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume